molecular formula C21H22N4O3 B6014508 5-tert-butyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-phenylpyrazole-3-carboxamide

5-tert-butyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-phenylpyrazole-3-carboxamide

Cat. No.: B6014508
M. Wt: 378.4 g/mol
InChI Key: OFAMTOLWXDCYMV-LPYMAVHISA-N
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Description

5-tert-butyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-phenylpyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a tert-butyl group, a dihydroxyphenyl moiety, and a pyrazole ring

Preparation Methods

The synthesis of 5-tert-butyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-phenylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dihydroxybenzaldehyde with 5-tert-butyl-2-phenylpyrazole-3-carboxamide under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like tert-butyl nitrite (TBN) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazole rings, using reagents like halogens or nucleophiles.

    Condensation: It can participate in condensation reactions to form Schiff bases and other derivatives.

Scientific Research Applications

5-tert-butyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-phenylpyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the dihydroxyphenyl moiety allows it to participate in redox reactions, while the pyrazole ring can interact with metal ions and other biomolecules.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 5-tert-butyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-phenylpyrazole-3-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-tert-butyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-21(2,3)19-12-17(25(24-19)15-7-5-4-6-8-15)20(28)23-22-13-14-9-10-16(26)11-18(14)27/h4-13,26-27H,1-3H3,(H,23,28)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAMTOLWXDCYMV-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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